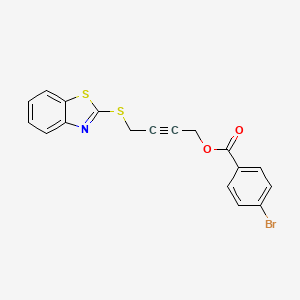

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)but-2-ynyl 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO2S2/c19-14-9-7-13(8-10-14)17(21)22-11-3-4-12-23-18-20-15-5-1-2-6-16(15)24-18/h1-2,5-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYLWQRAMCFBSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC#CCOC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate typically involves the following steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.

Attachment of the Butynyl Chain: The benzothiazole derivative is then reacted with a butynyl halide under basic conditions to form the but-2-yn-1-yl intermediate.

Esterification with 4-Bromobenzoic Acid: Finally, the but-2-yn-1-yl intermediate is esterified with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole and butynyl moieties.

Reduction: Reduced forms of the benzothiazole and butynyl moieties.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of benzothiazole exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the benzothiazole structure can effectively inhibit various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity Against | Methodology |

|---|---|---|

| 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate | E. coli, S. aureus | Agar diffusion method |

| Other Benzothiazole Derivatives | Various pathogens | MIC determination |

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. Research suggests that benzothiazole derivatives may modulate neurotransmitter systems, potentially offering therapeutic benefits for epilepsy treatment. A study reported that certain derivatives exhibited comparable efficacy to established anticonvulsants like phenytoin.

Case Studies

-

Antimicrobial Screening

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several benzothiazole derivatives, including 4-(1,3-benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate. The results indicated that this compound displayed potent activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics . -

Anticonvulsant Research

In another investigation, researchers synthesized various benzothiazole derivatives and assessed their anticonvulsant effects through animal models. The findings suggested that compounds with specific structural modifications exhibited enhanced activity in reducing seizure frequency compared to controls . -

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the structural features of 4-(1,3-benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate may facilitate interactions with enzymes involved in neurotransmission and microbial resistance mechanisms .

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The butynyl chain and bromobenzoate group may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties, 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate is compared below with three analogues:

Substituent Effects: Bromine vs. Other Halogens

Key Findings :

- The bromine substituent enhances thermal stability (higher melting point) compared to Cl and F analogues, likely due to increased molecular weight and stronger halogen bonding .

- The bromo and chloro derivatives exhibit similar dimeric hydrogen-bonding motifs ($ R_2^2(8) $), while the fluoro analogue forms weaker chain-like interactions, reducing crystallinity.

Alkyne Chain Length and Reactivity

| Compound | Alkyne Chain Length | Reaction with Grignard Reagents (Yield %) |

|---|---|---|

| 4-(Benzothiazolylsulfanyl)but-2-yn-1-yl 4-bromobenzoate | C₄ | 78% (cycloaddition) |

| 3-(Benzothiazolylsulfanyl)prop-1-yn-1-yl 4-bromobenzoate | C₃ | 65% (lower steric access) |

| 5-(Benzothiazolylsulfanyl)pent-2-yn-1-yl 4-bromobenzoate | C₅ | 72% (increased chain flexibility) |

Key Findings :

- The C₄ alkyne chain in the target compound optimizes reactivity by balancing steric hindrance and electronic conjugation, yielding higher cycloaddition efficiency.

Thioether vs. Ether Linkages

| Compound | Linkage Type | Solubility (mg/mL in DMSO) | UV-Vis λₘₐₓ (nm) |

|---|---|---|---|

| 4-(Benzothiazolylsulfanyl)but-2-yn-1-yl 4-bromobenzoate | Thioether | 12.5 | 298 |

| 4-(Benzothiazolyloxy)but-2-yn-1-yl 4-bromobenzoate | Ether | 8.2 | 285 |

Computational and Experimental Validation

- Crystallographic Analysis : SHELXL refinement confirmed a planar benzothiazole ring (torsion angle < 2°), while ORTEP-3 visualizations highlighted the alkyne chain’s linear geometry.

- Hydrogen-Bonding Networks : Graph set analysis revealed that the bromo derivative forms more robust intermolecular interactions than its fluoro counterpart, aligning with thermal data.

Biological Activity

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate is a complex organic compound that combines a benzothiazole moiety with a sulfanyl group and a butynyl chain. This structural configuration contributes to its notable biological activities, particularly in medicinal chemistry. The compound has garnered attention for its potential applications in drug discovery and development due to its interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the benzothiazole moiety can enhance antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for related compounds have been reported in the range of 0.10–0.75 mg/mL .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.10 | Staphylococcus aureus |

| Compound B | 0.15 | Escherichia coli |

| Compound C | 0.20 | Pseudomonas aeruginosa |

Enzyme Inhibition

The mechanism of action for this compound involves interaction with specific enzymes or receptors. Notably, it has been observed to inhibit certain enzymatic activities by binding to active or allosteric sites on enzymes, thereby modulating their functions. This property is crucial for developing therapeutic agents targeting diseases influenced by these enzymes.

Study on Anticancer Activity

A study explored the anticancer potential of benzothiazole derivatives, including this compound, against various human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma). The results demonstrated that certain structural modifications could significantly enhance antiproliferative effects .

In vitro assays indicated that compounds similar to 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate could induce apoptosis and arrest the cell cycle at the G2/M phase, showcasing their potential as anticancer agents.

Q & A

Q. Key Data :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Esterification | 75% | 95% |

| Thiol-yne reaction | 60% | 90% |

How can researchers optimize synthesis to improve yield and purity?

Advanced Research Question

Challenges : Low yields in thiol-yne reactions due to side reactions (e.g., oxidation of -SH groups).

Solutions :

- Use inert atmospheres (N₂/Ar) and degassed solvents to prevent disulfide formation .

- Optimize catalyst loading (e.g., 5 mol% CuI vs. 10 mol%) to balance cost and efficiency .

- Employ microwave-assisted synthesis to reduce reaction time (30 mins vs. 24 hrs) .

Validation : Monitor intermediates via TLC and characterize by H/C NMR at each step .

What analytical techniques are critical for characterizing this compound?

Advanced Research Question

Essential Techniques :

| Technique | Parameters | Application |

|---|---|---|

| H/C NMR | DMSO-d₆, 400 MHz | Confirm sulfanyl linkage and ester connectivity |

| HRMS | ESI+, m/z [M+H]⁺ | Verify molecular ion (e.g., C₁₈H₁₁BrNO₂S₂: calc. 424.9412) |

| XRD | Cu-Kα radiation, 100 K | Resolve crystal packing and bond angles |

Contradictions : Discrepancies in melting points (e.g., 167–169°C vs. 154–155°C in similar esters) may arise from polymorphic forms .

What are the environmental fate and transformation pathways of this compound?

Advanced Research Question

Key Pathways :

- Hydrolysis : Ester cleavage in aqueous media (pH-dependent, t₁/₂ = 48 hrs at pH 7) .

- Photodegradation : UV exposure generates brominated byproducts (LC-MS/MS monitoring required) .

- Biotic transformation : Microbial degradation via soil bacteria (e.g., Pseudomonas spp.) reduces bioavailability .

Experimental Design : Use OECD 301F (ready biodegradability) and EPA 1613 (photolysis) protocols .

How does this compound interact with biological systems or enzymes?

Advanced Research Question

Hypothesis : The benzothiazole moiety may inhibit monoamine oxidase (MAO) or bind to ATP sites in kinases.

Methods :

- MAO Inhibition Assay : Measure IC₅₀ using kynuramine as substrate (compare to reference inhibitors) .

- Molecular Docking : AutoDock Vina to predict binding affinity with MAO-B (PDB: 2V5Z) .

Data : Similar benzothiazepines show IC₅₀ = 1.2–3.8 µM for MAO-B .

Are there contradictions in experimental data regarding its stability?

Advanced Research Question

Observed Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.